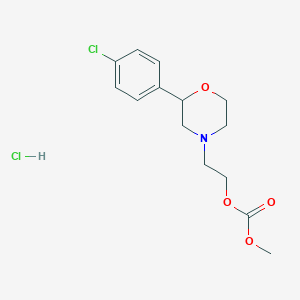

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

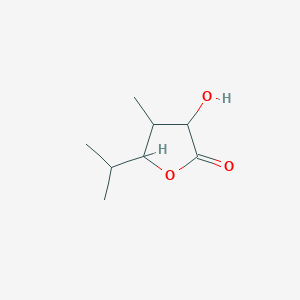

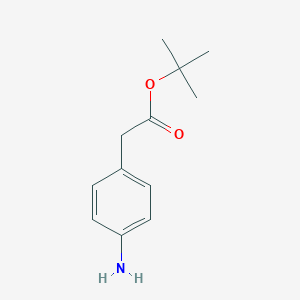

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride, commonly known as dorzolamide hydrochloride, is a carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.3 g/mol.

Mécanisme D'action

Dorzolamide hydrochloride inhibits the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water into carbonic acid, which is then converted into bicarbonate ions and protons. Bicarbonate ions are transported out of the ciliary body, while protons are transported into the aqueous humor. By inhibiting the activity of carbonic anhydrase, dorzolamide hydrochloride reduces the production of bicarbonate ions and protons, which in turn reduces the production of aqueous humor and lowers intraocular pressure.

Biochemical and Physiological Effects

Dorzolamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of aqueous humor, lower intraocular pressure, and improve visual field defects in patients with glaucoma and ocular hypertension. It has also been shown to have a neuroprotective effect, which may be due to its ability to reduce oxidative stress and inflammation in the retina.

Avantages Et Limitations Des Expériences En Laboratoire

Dorzolamide hydrochloride has a number of advantages for lab experiments. It is a well-characterized compound that is commercially available and has been extensively studied for its therapeutic potential in the treatment of glaucoma and ocular hypertension. It is also relatively easy to synthesize, which makes it a useful tool for researchers studying the mechanism of action of carbonic anhydrase inhibitors.

One limitation of dorzolamide hydrochloride is that it is not a selective inhibitor of carbonic anhydrase. It inhibits both the cytosolic and membrane-bound isoforms of carbonic anhydrase, which can lead to off-target effects. It also has a relatively short half-life in the eye, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are a number of future directions for research on dorzolamide hydrochloride. One area of research is the development of more selective carbonic anhydrase inhibitors that target specific isoforms of the enzyme. This could help to reduce off-target effects and improve the efficacy of these compounds as therapeutic agents.

Another area of research is the development of sustained-release formulations of dorzolamide hydrochloride that can provide longer-lasting intraocular pressure reduction. This could help to reduce the frequency of dosing and improve patient compliance.

Finally, there is a need for more research on the neuroprotective effects of dorzolamide hydrochloride. This could help to identify new therapeutic targets for the treatment of neurodegenerative diseases such as glaucoma and age-related macular degeneration.

Méthodes De Synthèse

Dorzolamide hydrochloride can be synthesized by reacting 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-ethanol with methyl chloroformate in the presence of triethylamine to obtain 2-(4-chlorophenyl)-4-morpholin-4-yl-1,3-thiazole-5-carboxylic acid methyl ester. This compound is then reacted with hydrochloric acid to obtain dorzolamide hydrochloride.

Applications De Recherche Scientifique

Dorzolamide hydrochloride has been extensively studied for its therapeutic potential in the treatment of glaucoma and ocular hypertension. It works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, dorzolamide hydrochloride helps to lower intraocular pressure, which is the primary cause of glaucoma and ocular hypertension.

Propriétés

Numéro CAS |

185759-09-5 |

|---|---|

Nom du produit |

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride |

Formule moléculaire |

C14H19Cl2NO4 |

Poids moléculaire |

336.2 g/mol |

Nom IUPAC |

2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl methyl carbonate;hydrochloride |

InChI |

InChI=1S/C14H18ClNO4.ClH/c1-18-14(17)20-9-7-16-6-8-19-13(10-16)11-2-4-12(15)5-3-11;/h2-5,13H,6-10H2,1H3;1H |

Clé InChI |

HULVUTLGHCYZMU-UHFFFAOYSA-N |

SMILES |

COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Cl.Cl |

SMILES canonique |

COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Cl.Cl |

Synonymes |

Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)

![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)